molecular formula C17H14O3 B7871941 Furan-2-yl(4-phenoxyphenyl)methanol

Furan-2-yl(4-phenoxyphenyl)methanol

Cat. No.: B7871941
M. Wt: 266.29 g/mol
InChI Key: RRQBDQRPCULULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-phenoxyphenyl)methanol is a complex organic compound with the molecular formula C17H14O3. It consists of a furan ring attached to a 4-phenoxyphenyl group and a methanol group

Synthetic Routes and Reaction Conditions:

  • This compound can be synthesized through a multi-step reaction process: .

  • Industrial Production Methods: The compound is typically produced in a controlled laboratory environment using advanced synthetic techniques. Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Furan-2-yl(4-phenoxyphenyl)methanol is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: It may have therapeutic potential and be used in drug development. Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Furan-2-yl(4-phenoxyphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the specific biological or chemical context.

Comparison with Similar Compounds

  • Furan-2-ylmethanol: Similar structure but lacks the 4-phenoxyphenyl group.

  • Phenoxyphenylmethanol: Similar to the target compound but lacks the furan ring.

Uniqueness: Furan-2-yl(4-phenoxyphenyl)methanol is unique due to its combination of the furan ring and the 4-phenoxyphenyl group, which imparts distinct chemical and biological properties.

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits of this compound.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

furan-2-yl-(4-phenoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-17(16-7-4-12-19-16)13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-12,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQBDQRPCULULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.